Econazole nitrate

Vue d'ensemble

Description

Econazole nitrate: is an antifungal medication belonging to the imidazole class. It is primarily used to treat various fungal infections, including athlete’s foot, tinea, pityriasis versicolor, ringworm, and jock itch . This compound was patented in 1968 and approved for medical use in 1974 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of econazole nitrate involves several key steps:

Alkylation of imidazole: The process begins with the alkylation of imidazole using bromoketone, which is prepared from o,p-dichloro acetophenone. This reaction produces a displacement product.

Reduction of the ketone: The ketone is then reduced using sodium borohydride, resulting in the formation of the corresponding alcohol.

Alkylation of the alkoxide: The alkoxide derived from the alcohol is alkylated with p-chlorobenzyl chloride to produce econazole.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Econazole nitrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common in practical applications.

Substitution: This compound can participate in substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is a typical reducing agent used in the synthesis of this compound.

Substitution: Various alkyl halides can be used for substitution reactions involving this compound.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various alkylated imidazole compounds .

Applications De Recherche Scientifique

Dermatological Applications

Topical Antifungal Treatment

Econazole nitrate is widely recognized for its effectiveness in treating superficial fungal infections, including:

- Tinea Pedis (athlete's foot)

- Tinea Cruris (jock itch)

- Tinea Corporis (ringworm)

- Candidiasis

Clinical studies have demonstrated its efficacy in various formulations, including creams and gels. A notable study indicated that a 1% this compound cream applied once daily significantly improved symptoms of tinea pedis after 29 days of treatment, showcasing a high success rate in eradicating the infection .

Formulation Development

Recent advancements in drug delivery systems have led to the development of novel formulations of this compound. For instance, a study on topical gels revealed that formulations containing econazole exhibited effective antifungal activity against Candida albicans and Aspergillus fumigatus, with optimal viscosity and stability for topical application . The gels were characterized by their ability to maintain drug release through diffusion mechanisms.

Oncological Applications

Potential as an Anticancer Agent

Emerging research has identified this compound as a potential inhibitor of the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. A study demonstrated that econazole significantly inhibited cell viability in non-small cell lung cancer (NSCLC) lines, particularly A549 (adenocarcinoma) and H661 (large cell lung cancer). The compound induced apoptosis and decreased the levels of proteins associated with cell survival, such as Bcl-2 .

Case Study: Combination Therapy

The combination of econazole with cisplatin showed synergistic effects in inhibiting tumor growth in NSCLC models, suggesting its potential role as an adjunct therapy in cancer treatment . This finding opens avenues for further research into its application as a chemotherapeutic agent.

Pharmaceutical Formulations

Transdermal Drug Delivery Systems

This compound has been incorporated into various transdermal delivery systems due to its favorable pharmacokinetic properties. Studies have explored the use of biodegradable polymers to enhance the delivery efficiency of econazole . These systems aim to improve patient compliance by providing controlled release and minimizing systemic side effects.

| Formulation Type | Active Ingredient | Target Infection | Efficacy |

|---|---|---|---|

| Cream | This compound | Tinea Pedis | High |

| Gel | This compound | Candidiasis | Effective |

| Polymer-based System | This compound | Fungal Infections | Improved Release |

Mécanisme D'action

Econazole nitrate exerts its antifungal effects by interacting with 14-α demethylase, a cytochrome P-450 enzyme necessary for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis results in increased cellular permeability, causing leakage of cellular contents and ultimately leading to cell death . Additionally, this compound may interfere with RNA and protein synthesis, as well as lipid metabolism .

Comparaison Avec Des Composés Similaires

Econazole nitrate is similar to other antifungal medications in the imidazole class, such as:

- Fluconazole

- Ketoconazole

- Itraconazole

- Clotrimazole

Uniqueness: this compound is unique in its broad-spectrum antifungal activity and its ability to inhibit the PI3K/AKT signaling pathway, which makes it a potential candidate for cancer treatment . Unlike some other antifungal agents, this compound is effective against a wide range of fungal species and has additional antibacterial properties .

Activité Biologique

Econazole nitrate is an antifungal agent primarily used to treat dermatophyte infections. Recent research has expanded its profile, revealing significant biological activities beyond its traditional applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and potential therapeutic applications, particularly in oncology.

Econazole functions by inhibiting the enzyme 14-α demethylase , a cytochrome P-450 enzyme crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and subsequent cellular leakage, effectively disrupting fungal growth and function . Additionally, econazole may inhibit endogenous respiration and interfere with lipid biosynthesis, further contributing to its antifungal properties .

Antifungal Efficacy

Econazole has demonstrated significant efficacy in treating various fungal infections. Clinical studies have shown that econazole foam (1%) outperforms vehicle treatments in curing interdigital tinea pedis. In two separate studies, the complete cure rates at Day 43 were statistically significant, with results summarized in Table 1.

| Study | Econazole Foam (N=82) | Vehicle Foam (N=83) | P-value |

|---|---|---|---|

| Complete Cure | 19 (23%) | 2 (2%) | <0.001 |

| Effective Treatment | 40 (49%) | 9 (11%) | <0.001 |

| Mycological Cure | 56 (68%) | 13 (16%) | <0.001 |

These results indicate that econazole foam is highly effective for treating fungal infections .

Anticancer Activity

Recent studies have identified this compound as a potential anticancer agent. Research indicates that it inhibits the PI3K/AKT signaling pathway , which plays a critical role in cancer cell proliferation and survival. In vitro studies demonstrated that econazole reduced cell viability in non-small cell lung cancer (NSCLC) cell lines such as A549 and H661, showing dose-dependent cytotoxic effects with IC50 values of 13.5 μM and 22.2 μM respectively .

Furthermore, econazole's combination with cisplatin exhibited synergistic effects in certain NSCLC models, enhancing its potential as an adjunct therapy in cancer treatment . The findings suggest that econazole could be developed into a novel therapeutic agent for lung cancer.

Case Studies and Research Findings

A study explored the use of mesoporous silica nanoparticles (MSNs) for delivering this compound in combination with triamcinolone acetonide. This formulation not only improved antifungal efficacy against Candida albicans but also enhanced wound healing outcomes compared to traditional formulations. The optimized nanoparticles showed a larger inhibitory zone (15.90 mm) compared to pure drug suspensions (13.90 mm), indicating better therapeutic potential .

Summary of Biological Activities

This compound exhibits diverse biological activities beyond its antifungal properties:

- Antifungal Activity : Effective against dermatophytes and yeast infections.

- Anticancer Potential : Inhibits PI3K/AKT pathway; shows cytotoxic effects in lung cancer cells.

- Enhanced Delivery Systems : Improved efficacy through novel drug delivery methods like MSNs.

Propriétés

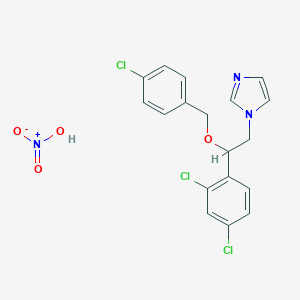

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXORDQKGIZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27220-47-9 (Parent) | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025226 | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Econazole nitrate is a white crystalline powder. (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24169-02-6, 68797-31-9 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Econazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24169-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H438WYN10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Econazole Nitrate exert its antifungal activity?

A1: this compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption alters membrane permeability, leading to leakage of essential intracellular components and ultimately cell death. [] Additionally, it interferes with triglyceride and phospholipid synthesis and inhibits oxidative and peroxidative enzymes, potentially contributing to cell necrosis. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers don't explicitly state the molecular formula and weight, they describe this compound as an imidazole derivative. [] Based on this information, we can deduce its chemical structure and calculate its molecular formula (C18H15Cl3N2O•HNO3) and weight (441.7 g/mol).

Q3: Has this compound been formulated in different delivery systems?

A3: Research has explored various this compound formulations, including creams, [, , , , , ] ointments, [, ] foams, [, ] gels, [, , , ] solutions, [] and even microcapsules. [] These diverse formulations highlight its compatibility with various excipients and its adaptability for different applications.

Q4: How stable is this compound in different formulations?

A4: Studies show that this compound exhibits varying stability depending on the formulation and storage conditions. [, , ] For instance, microencapsulated this compound demonstrated stability under light and high temperature but was susceptible to degradation in high humidity. [] This emphasizes the need for specific formulation strategies and packaging to ensure optimal stability.

Q5: Is there any research on how structural modifications of this compound affect its activity?

A5: The provided research primarily focuses on this compound's existing structure and its effects. Further research is needed to explore how modifying its chemical structure could impact its antifungal activity, potency, and selectivity.

Q6: What is known about the absorption of this compound after topical application?

A7: While this compound is primarily intended for topical application, research suggests its percutaneous absorption is relatively low. [] One study utilizing a liposome gel formulation found that only 5% of the drug penetrated the skin and reached the receptor cells. [] This limited systemic absorption contributes to its favorable safety profile for topical use.

Q7: Has this compound been tested against various fungal species?

A8: this compound demonstrates a broad spectrum of activity against various fungal species. In vitro studies have confirmed its effectiveness against Trichophyton mentagrophytes, Macrosporum nanum, and Candida albicans. [, ] This broad-spectrum activity makes it a valuable tool in treating a range of fungal infections.

Q8: What is the efficacy of this compound in treating Tinea Pedis?

A9: Clinical trials have shown that this compound cream effectively treats Tinea Pedis, commonly known as athlete's foot. [, ] One study reported an 86% cure rate after 28 days of treatment. [, ] These findings solidify its clinical relevance and effectiveness in managing this common fungal infection.

Q9: Is there any evidence of emerging resistance to this compound?

A9: While the provided research doesn't explicitly address resistance development, it's crucial to acknowledge that prolonged or inappropriate use of any antifungal agent can contribute to resistance. Further research is necessary to monitor potential resistance patterns and investigate strategies to mitigate this concern.

Q10: Are there any novel drug delivery systems being explored for this compound?

A12: Beyond conventional formulations like creams and ointments, researchers are exploring innovative drug delivery systems. One promising approach utilizes nanocrystals loaded into hydrogels. [] This strategy aims to enhance this compound's solubility and improve its penetration into the skin, potentially boosting its efficacy and reducing the required dosage.

Q11: What analytical techniques are used to quantify this compound in various formulations?

A13: Several analytical methods have been employed to accurately quantify this compound in different formulations. High-Performance Liquid Chromatography (HPLC) [, , , , ] is frequently used due to its sensitivity and ability to separate the drug from other components. Additionally, Ultraviolet-Visible (UV-Vis) spectrophotometry [, , ] and Thin Layer Chromatography (TLC) [] have also been utilized for its analysis.

Q12: Have the analytical methods for quantifying this compound been validated?

A14: The research highlights the importance of analytical method validation for accurately determining this compound levels. Studies employing HPLC methods typically include validation parameters like linearity, accuracy, precision, and specificity. [, , ] This rigorous validation ensures the reliability and reproducibility of the analytical data generated.

Q13: What quality control measures are essential for this compound formulations?

A15: Maintaining stringent quality control is paramount during the development and manufacturing of this compound products. This includes controlling raw material quality, verifying manufacturing processes, and conducting rigorous testing of the final product. [] These measures guarantee the product's safety, efficacy, and consistency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.